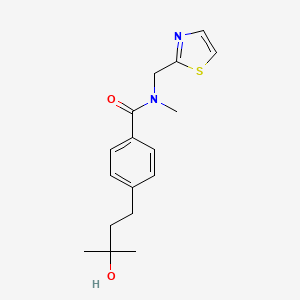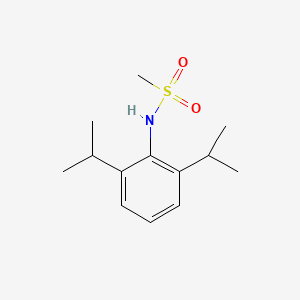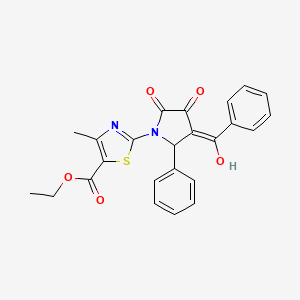
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
- Further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for various diseases.
4. Study of Pharmacokinetics - Studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, which could help to optimize its use in laboratory experiments.
Conclusion
In conclusion, 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide is a promising candidate for use in scientific research. This compound has various potential applications in the fields of cancer research, neurological disorders, and antimicrobial research. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has various advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High Potency - This compound has been found to be highly potent, making it a promising candidate for use in laboratory experiments.
2. Versatility - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has various potential applications in scientific research, making it a versatile compound.
3. Low Toxicity - This compound has been found to have low toxicity, making it a safe candidate for use in laboratory experiments.
Some of the limitations of this compound include:
1. Limited Availability - This compound may be difficult to obtain in large quantities, making it challenging to use in large-scale experiments.
2. Limited Understanding of
Zukünftige Richtungen
There are various future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide. Some of the potential future directions for research on this compound include:
1. Development of New Anti-Cancer Agents - This compound has been found to have anti-cancer properties, making it a potential candidate for use in the development of new anti-cancer agents.
2. Development of New Antimicrobial Agents - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antimicrobial agents.
3. Study of
Synthesemethoden
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide involves the reaction of N-methyl-N-(1,3-thiazol-2-ylmethyl)amine with 4-bromo-3-hydroxy-3-methylbutylbenzene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound in scientific research include:
1. Cancer Research - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has been found to have anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer research.
2. Neurological Disorders - This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Antimicrobial Properties - 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use in the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,21)9-8-13-4-6-14(7-5-13)16(20)19(3)12-15-18-10-11-22-15/h4-7,10-11,21H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEXDIGAPYEPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)
![2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5381710.png)
![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381721.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B5381727.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)

![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)